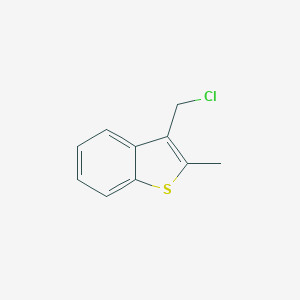

3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSRRSEVMRNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626133 | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16957-90-7 | |

| Record name | 3-(Chloromethyl)-2-methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazonium Salt Formation and Subsequent Functionalization

The diazotization of 3-chloro-2-aminotoluene represents a foundational strategy for introducing chlorine substituents. In this method, 3-chloro-2-aminotoluene is treated with hydrochloric acid and sodium nitrite at 0–5°C to form a diazonium salt intermediate. The exothermic reaction requires precise temperature control to prevent premature decomposition. Subsequent coupling with a sulfur source, such as thiourea or hydrogen sulfide, yields 3-chloro-2-methyl thiobenzoxide, which undergoes acid-catalyzed cyclization to form the benzothiophene core.

Solvent and Temperature Optimization

The use of toluene as an extraction solvent in post-reaction workup enhances yield by efficiently isolating the hydrophobic product. Patent CN1305843C reports an 85% yield after vacuum distillation, emphasizing the importance of anhydrous magnesium sulfate for drying and minimizing side reactions. However, this method’s reliance on diazotization limits its applicability to substrates with amine groups, necessitating alternative approaches for direct methyl group chlorination.

Direct Chlorination Using Chlorine Gas

Radical-Initiated Chlorination

Direct chlorination of 2,3-dimethylbiphenyl with chlorine gas under UV light or thermal activation offers a streamlined route to chloromethyl derivatives. Patent CN103772151A demonstrates that heating 2,3-dimethylbiphenyl with Cl₂ at 40–120°C in the presence of radical initiators like benzoyl peroxide selectively chlorinates the methyl group at the 3-position. The reaction proceeds via a radical chain mechanism, where Cl₂ dissociates into chlorine radicals, abstracting hydrogen from the methyl group and forming a benzyl radical intermediate. Recombination with a chlorine atom yields 3-chloromethyl-2-methylbenzothiophene.

Catalytic Hydrogenation and Byproduct Management

Unreacted starting materials and di/tri-chlorinated byproducts are common challenges. Post-chlorination hydrogenation with palladium on carbon (Pd/C) or Raney nickel at 50–70°C under H₂ pressure (0.1–0.6 MPa) reduces undesired halogenated compounds, improving product purity. For instance, hydrogenation of 2-chloromethyl-3-methylbiphenyl recovers 91.4% of unreacted 2,3-dimethylbiphenyl, which can be recycled into subsequent batches.

Solvent Optimization in Halogenation Reactions

Transition from Carbon Tetrachloride to Linear Alkanes

Traditional bromination and chlorination reactions often employ carbon tetrachloride (CCl₄), but its ozone-depleting properties have driven shifts toward environmentally benign solvents. Patent CN113480517A highlights n-heptane as a superior alternative for bromination, achieving a 58% yield of 3-bromomethyl-7-chlorobenzo[b]thiophene compared to 54% in CCl₄. Although this study focuses on bromination, the principles extend to chlorination: linear alkanes (C6–C8) enhance reaction selectivity by stabilizing radical intermediates without participating in side reactions.

Solvent-to-Substrate Ratio and Purity

Optimizing the solvent-to-substrate mass ratio to 7:1–8:1 minimizes viscosity-related mass transfer limitations, ensuring homogeneous mixing and consistent heat distribution. Post-reaction isolation via petroleum ether washing further elevates purity to >98%, as demonstrated by HPLC analysis.

Catalytic Methods and Initiators

Role of Radical Initiators

Benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are critical for initiating radical chains in chlorination. At 0.05–0.1 molar equivalents relative to the substrate, BPO decomposes thermally to generate phenyl radicals, which abstract hydrogen from methyl groups and propagate chlorine radical formation. Excessive initiator concentrations, however, accelerate side reactions, such as dichlorination or ring halogenation.

Metal Catalysts in Reductive Steps

Palladium- and nickel-based catalysts enable selective hydrogenation of polyhalogenated byproducts. For example, Pd/C at 50°C reduces dichloromethyl derivatives to monochlorinated products with 97.6% efficiency, underscoring its utility in refining crude reaction mixtures.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

The table below synthesizes data from cited patents, highlighting the impact of methodology on yield and purity:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Benzothiophene derivatives, including 3-chloromethyl-2-methylbenzothiophene, typically undergo electrophilic aromatic substitution reactions. The presence of the chlorine atom at the 3-position can direct electrophiles to the 2-position or the 4-position due to the electron-withdrawing nature of the chlorine substituent.

-

Reaction Mechanism : The electrophilic aromatic substitution involves the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Chlorination Reactions

Recent studies have focused on chlorination methods for benzothiophene derivatives:

-

C3-Chlorination : A method using sodium hypochlorite has been reported for C3-chlorination of benzothiophene derivatives, including those with alkyl and vinyl groups. The reaction occurs in aqueous acetonitrile at elevated temperatures (65–75 °C), yielding variable chlorinated products (30–65% yields) depending on the substituents present .

-

Mechanism Insights : Density Functional Theory (DFT) calculations suggest that the chlorination proceeds through the formation of a hypochlorous acidium ion, which facilitates the generation of a chloronium ion intermediate, leading to chlorinated products .

Suzuki-Miyaura Coupling

The C3-chloro derivative of benzothiophene can be employed in cross-coupling reactions such as the Suzuki-Miyaura coupling:

-

Synthetic Application : The C3-chloro derivative can be coupled with phenylboronic acid under standard conditions, demonstrating its utility in forming biaryl compounds .

Alkylation and Arylation Reactions

Methods have been developed for regioselective alkylation and arylation at the C3 position without directing groups:

-

C3-Alkylation : Using silanes and TFAA (trifluoroacetic anhydride) under mild conditions allows for selective C3-alkylation of benzothiophene derivatives .

-

C3-Arylation : Similar methodologies enable C3-arylation, offering a versatile approach to functionalize benzothiophene derivatives while maintaining regioselectivity .

Oxidative Reactions

Oxidative transformations are also significant in modifying benzothiophene derivatives:

Scientific Research Applications

Drug Development

CMBT and its derivatives are being investigated for their potential as pharmacophores in drug development. The structural characteristics of benzothiophene compounds make them suitable candidates for various biological activities:

- Neurotoxin Inhibition: Certain chlorinated derivatives of benzothiophene have shown promise as neurotoxin inhibitors, suggesting potential applications in neuropharmacology .

- Antimicrobial Activity: Studies indicate that CMBT exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial activity of CMBT against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. This positions CMBT as a potential lead compound for antibiotic development.

Functional Materials

CMBT serves as a useful synthon in the synthesis of functional materials. Its ability to participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, allows for the creation of more complex structures that can be utilized in organic electronics and photonic devices .

Data Table: Synthetic Applications of CMBT

Environmental and Toxicological Studies

Research on the environmental impact and toxicity of CMBT is crucial, especially given its potential applications in consumer products. Toxicological assessments indicate that while CMBT has useful properties, its chlorinated nature necessitates careful evaluation regarding bioaccumulation and ecological effects .

Mechanism of Action

The mechanism of action of 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Aliphatic Chlorinated Analogs: Methallyl Chloride (3-Chloro-2-methylpropene)

Key Differences :

- Structure : Methallyl chloride (CAS 563-47-3) is an aliphatic compound with a chloro and methyl group on a propene backbone, lacking the aromatic benzothiophene system .

- Reactivity : The aliphatic structure allows for facile nucleophilic substitution (e.g., in polymer production), while the aromatic benzothiophene derivative may undergo electrophilic substitution due to its conjugated π-system.

- Applications : Methallyl chloride is used in resins and agrochemicals, whereas 3-chloromethyl-2-methylbenzothiophene’s aromaticity makes it more suited for drug discovery (e.g., kinase inhibitors) .

Table 1: Aliphatic vs. Aromatic Chlorinated Compounds

| Property | Methallyl Chloride | This compound |

|---|---|---|

| Core Structure | Aliphatic propene | Aromatic benzothiophene |

| Molecular Weight (g/mol) | ~90.55 | ~196.7 (estimated) |

| Reactivity | Nucleophilic substitution | Electrophilic substitution |

| Typical Use | Polymer precursors | Pharmaceutical intermediates |

Chlorinated Aromatic Hydrocarbons: 1-Chloronaphthalene

Key Differences :

- Structure : 1-Chloronaphthalene (CAS 90-13-1) is a chlorinated bicyclic aromatic hydrocarbon without sulfur .

- Electronic Effects : The sulfur atom in benzothiophene increases electron density at specific positions, altering regioselectivity in reactions compared to naphthalene derivatives.

- Physical Properties : Chloronaphthalenes generally exhibit higher boiling points (e.g., 1-chloronaphthalene: ~263°C) due to stronger London dispersion forces, whereas benzothiophene derivatives may have lower solubility in polar solvents.

Table 2: Aromatic Chlorinated Compounds Comparison

| Property | 1-Chloronaphthalene | This compound |

|---|---|---|

| Aromatic System | Naphthalene | Benzothiophene |

| Substituent Position | Chlorine at 1-position | Chloromethyl at 3-position |

| Boiling Point | ~263°C | ~250–280°C (estimated) |

| Applications | Dielectric fluids, dyes | Medicinal chemistry |

Substituted Benzophenone Derivatives: 3'-Chloro-2-Morpholinomethyl Benzophenone

Key Differences :

- Core Structure: Benzophenone derivatives (e.g., CAS 736075-46-0) contain a ketone group, while benzothiophenes have a sulfur atom .

- Functional Groups: The morpholinomethyl group in benzophenone introduces tertiary amine functionality, absent in this compound.

- Reactivity: Benzophenones undergo UV-induced crosslinking, whereas benzothiophenes may participate in Suzuki couplings or halogen-metal exchanges due to the chloromethyl group.

Table 3: Benzophenone vs. Benzothiophene Derivatives

| Property | 3'-Chloro-2-Morpholinomethyl Benzophenone | This compound |

|---|---|---|

| Core Functional Group | Ketone | Sulfur heterocycle |

| Key Substituents | Morpholinomethyl, chlorine | Chloromethyl, methyl |

| Reactivity | Photoreactive | Electrophilic substitution |

| Applications | UV stabilizers, photoresists | Drug discovery, catalysis |

Biological Activity

3-Chloromethyl-2-methylbenzothiophene is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The presence of the chloromethyl group allows for various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been evaluated against various microorganisms, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated low minimum inhibitory concentration (MIC) values, indicating strong bactericidal properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-CM-2-MBT | 16 | Staphylococcus aureus |

| 3-CM-2-MBT | 32 | Escherichia coli |

| 3-CM-2-MBT | 64 | Candida albicans |

These results suggest that modifications to the compound can enhance its antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve the inhibition of specific cellular pathways related to cell proliferation and survival.

Case Study:

In a recent study evaluating various analogs of benzothiophene derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.48 µM to 5.13 µM against MCF-7 cells, demonstrating significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-CM-2-MBT | 1.54 | MCF-7 |

| Analog A | 0.78 | MDA-MB-231 |

| Analog B | 4.5 | U-937 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to inhibition of critical enzymatic pathways involved in cell survival and proliferation .

Toxicological Considerations

While the biological activities are promising, toxicological studies are essential for assessing safety profiles. Preliminary data suggest that certain derivatives may exhibit cytotoxicity at higher concentrations; thus, further investigation into the therapeutic index is warranted .

Q & A

Q. What are the common synthetic routes for 3-chloromethyl-2-methylbenzothiophene, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via nucleophilic aromatic substitution reactions. For example, halogenated benzothiophene derivatives react with methylthiolate nucleophiles under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions.

- Stoichiometry : A 1.2:1 molar ratio of nucleophile to substrate minimizes byproducts . Purification typically involves reverse-phase HPLC with methanol-water gradients to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Methyl groups adjacent to sulfur resonate at δ 2.1–2.5 ppm (1H) and δ 20–25 ppm (13C). Chloromethyl protons appear as doublets due to coupling with adjacent CH2 groups.

- IR Spectroscopy : C-S and C-Cl stretches are observed at 650–750 cm⁻¹ and 550–600 cm⁻¹, respectively.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 216.045) .

Q. How does this compound function as an intermediate in synthesizing complex heterocycles?

The chloromethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl substituents. Its methylthio group can act as a leaving group in nucleophilic displacement, facilitating access to fused benzothiophene systems for drug discovery .

Q. What stability and storage protocols are recommended for this compound?

Store under inert gas (N2/Ar) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Conduct periodic NMR checks to monitor purity .

Q. What are the primary challenges in scaling up laboratory-scale syntheses of this compound?

Scaling requires optimizing:

- Reaction time : Prolonged heating increases side reactions.

- Workup efficiency : Replace HPLC with column chromatography for cost-effective purification.

- Safety : Chloromethyl groups are potential alkylating agents; use closed systems to handle vapors .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and selectivity in chloromethylation reactions?

Employ Design of Experiments (DoE) to evaluate interactions between variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Solvent | DMF, DMSO, THF | DMF |

| Catalyst | KI, CuI | KI (5 mol%) |

| Post-reaction analysis via GC-MS identifies byproducts (e.g., dihalogenated species) . |

Q. What mechanistic insights explain contradictory regioselectivity observed in substitution reactions involving this compound?

Competing pathways (e.g., SN2 vs. radical mechanisms) may arise under varying conditions. Use isotopic labeling (18O/2H) and DFT calculations to map transition states. For example, KI catalysis favors SN2 at the chloromethyl site, while radical initiators shift selectivity to the thiophene ring .

Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

- Decoupling experiments : Differentiate overlapping proton signals.

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm connectivity.

- Comparative analysis : Cross-reference with published spectra of analogs (e.g., 2-methylbenzothiophene derivatives) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Q. How do structural modifications of this compound impact its biological activity in antimicrobial studies?

Replace the chloromethyl group with fluorinated or brominated analogs to assess halogen effects on membrane permeability. For example:

| Derivative | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| Chloromethyl | 8.2 | 2.5 |

| Bromomethyl | 5.1 | 3.0 |

| Correlate results with QSAR models to guide further optimization . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.